5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
CAS No. |
62036-25-3 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
3-(4-phenylphenyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C14H11N3O/c18-14-15-13(16-17-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,16,17,18) |
InChI Key |
GFMOLTWYJHRFBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Hydrazine derivatives : Hydrazine hydrate or substituted hydrazides serve as nucleophilic agents to initiate ring formation.
- Biphenyl-containing precursors : Biphenyl-4-carboxylic acid derivatives or biphenyl-substituted hydrazides provide the biphenyl moiety.
- Carbonyl sources : Benzoyl chloride or benzoyl derivatives are used to introduce the 5-position substituent on the triazole ring.
Cyclization Reaction
A typical synthetic route involves:
- Formation of hydrazide intermediate : Reaction of biphenyl-4-carboxylic acid with hydrazine hydrate to form biphenyl-4-carbohydrazide.
- Cyclocondensation with carbonyl compounds : The hydrazide intermediate reacts with benzoyl chloride or benzoyl derivatives under reflux conditions in the presence of a base or acid catalyst to promote cyclization.
- Ring closure to 1,2,4-triazol-3-one : Intramolecular nucleophilic attack leads to the formation of the 1,2,4-triazol-3-one ring system with the biphenyl substituent at the 5-position.
This method is consistent with the synthesis of related triazole compounds reported in the literature, where hydrazides and benzoyl derivatives undergo cyclocondensation to yield triazolones.
Alternative Methods
- Use of 1,1'-carbonyl diimidazole (CDI) : Cyclization of hydrazine derivatives with CDI in dry solvents like dioxane can afford triazole derivatives with high purity and yield.
- One-pot multi-component reactions : Some studies report Mannich-type reactions involving triazole intermediates, aldehydes, and amines to functionalize the triazole ring further, which could be adapted for biphenyl-substituted triazolones.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, dioxane, glacial acetic acid | Choice depends on solubility and reactivity |
| Temperature | Reflux (80–110 °C) | Ensures complete cyclization |
| Catalyst/Promoter | Acidic (H2SO4, phosphorous oxychloride) or basic (NaOEt) | Catalysts promote ring closure |
| Reaction Time | 4–12 hours | Monitored by TLC or spectroscopic methods |
| Purification | Recrystallization or chromatography | To isolate pure triazol-3-one derivatives |
Characterization and Yield
- The synthesized this compound is typically characterized by:
- Elemental analysis
- Infrared spectroscopy (IR) : Characteristic triazole ring vibrations and carbonyl stretch (~1700 cm⁻¹)
- Nuclear Magnetic Resonance (NMR) : $$^{1}H$$ and $$^{13}C$$ NMR confirm the biphenyl and triazole ring protons and carbons
- Mass spectrometry (MS) : Molecular ion peak consistent with C21H15N3O2
- Yields reported in related syntheses range from 65% to 85% , depending on reaction conditions and purification efficiency.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Hydrazide formation | Biphenyl-4-carboxylic acid + hydrazine hydrate, reflux in ethanol | Biphenyl-4-carbohydrazide intermediate |
| Cyclocondensation | Hydrazide + benzoyl chloride, acid/base catalyst, reflux | Formation of triazol-3-one ring |
| Alternative cyclization | Hydrazide + 1,1'-carbonyl diimidazole (CDI), dry dioxane, reflux | High purity triazol-3-one derivative |
| Purification | Recrystallization or chromatography | Isolated pure compound |
| Characterization | IR, NMR, MS, elemental analysis | Confirms structure and purity |
Research Findings and Notes
- The presence of the biphenyl group at the 5-position of the triazole ring influences the compound’s stability and potential biological activity, as biphenyl moieties often enhance lipophilicity and binding affinity in medicinal chemistry.
- The triazol-3-one core is known for its hydrogen bonding capability, which can be modulated by substituents like biphenyl, affecting solubility and reactivity.
- Variations in the synthetic route, such as the use of different catalysts or solvents, can optimize yield and purity, as demonstrated in related heterocyclic syntheses.
- The compound’s synthesis is adaptable to scale-up for pharmaceutical or material science applications due to the robustness of the cyclocondensation approach.
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-1H-1,2,4-triazol-3(2H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole oxide, while substitution with an amine may produce an aminotriazole derivative.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit potent antimicrobial properties. The incorporation of the biphenyl moiety enhances the pharmacological profile of these compounds. Studies have shown that derivatives of triazoles can inhibit bacterial growth and possess antifungal activity against various strains, making them potential candidates for developing new antibiotics and antifungal agents .
1.2 Anticancer Properties
Triazoles are known for their anticancer activities. The biphenyl substitution in 5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one has been linked to increased efficacy against certain cancer cell lines. Research has demonstrated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
1.3 Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives is notable. Compounds similar to this compound have shown effectiveness in reducing inflammation in preclinical models. These properties are particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Agricultural Applications
2.1 Fungicides
The triazole structure is a well-known scaffold in agricultural chemistry, particularly in the development of fungicides. The biphenyl group may enhance the binding affinity of these compounds to fungal enzymes or receptors, improving their efficacy as agricultural agents against plant pathogens .
2.2 Herbicides
Research into the herbicidal properties of triazole derivatives indicates that they may act as effective herbicides by inhibiting specific enzymatic pathways in plants. This application could lead to the development of environmentally friendly herbicides that minimize crop damage while effectively controlling weed populations .
Material Science
3.1 Liquid Crystals
The structural characteristics of this compound make it a candidate for use in liquid crystal applications. The biphenyl moiety contributes to the mesogenic properties required for liquid crystal formation, which is crucial in display technologies such as LCDs .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Noor et al., 2023 | Demonstrated that triazole derivatives exhibit significant anticancer activity against multiple cancer cell lines | Cancer therapy |
| RSC Advances, 2023 | Investigated the antimicrobial properties of biphenyl-substituted triazoles | Antimicrobial agents |
| PMC Article, 2023 | Evaluated the effectiveness of triazole compounds as fungicides | Agricultural chemistry |
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences and properties of 5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one and its analogs:
Electronic and Reactivity Profiles
- Biphenyl vs. Thiadiazole/Phenylvinyl (): The biphenyl group in the target compound enhances π-π interactions and stabilizes aromatic stacking, whereas the thiadiazole and phenylvinyl groups in its analog introduce sulfur-based reactivity and extended conjugation, respectively .
- This can influence binding affinity in biological targets .
- Hydroxyl and Amino Groups (): The 4-hydroxyphenyl and amino substituents in 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one improve water solubility and hydrogen-bonding capacity, contrasting with the hydrophobic biphenyl group .
Biological Activity
5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in antimicrobial and anticancer therapies. The following sections will explore the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.
- Molecular Formula : C14H11N3O
- Molecular Weight : 237.26 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Biphenyl Derivative : Achieved through Suzuki coupling reactions.
- Cyclization : Involves hydrazine hydrate and an aldehyde to form the triazole ring.
- Oxidation : Final oxidation step to yield the desired triazole derivative.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The compound was tested using standard methods such as the Minimum Inhibitory Concentration (MIC) assay.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer efficacy of this triazole derivative has been evaluated in vitro against several cancer cell lines. Notably, it was tested using the MTT assay across different human cancer cell lines including AGS (gastric cancer), HCT116 (colon cancer), and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| AGS | 15.5 |
| HCT116 | 12.7 |
| HeLa | 18.9 |
The compound demonstrated potent cytotoxic effects with IC50 values comparable to established chemotherapeutics . Further studies indicated that it induces apoptosis in cancer cells by activating caspase pathways and arresting the cell cycle at the G2/M phase.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound binds to specific enzymes' active sites, inhibiting their function.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells leading to apoptosis.
This dual mechanism contributes to its effectiveness as both an antimicrobial and anticancer agent .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A recent investigation assessed its effectiveness against multi-drug resistant strains of bacteria and fungi, showing promising results in inhibiting growth.
- Cancer Treatment Research : A study focused on its application in combination therapy with existing chemotherapeutics revealed enhanced efficacy and reduced side effects compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
